Product packaging for 5-Nitro-2-benzimidazolinone(Cat. No.:CAS No. 93-84-5)

5-Nitro-2-benzimidazolinone

Cat. No.: B1333978
CAS No.: 93-84-5
M. Wt: 179.13 g/mol
InChI Key: DLJZIPVEVJOKHB-UHFFFAOYSA-N
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Description

Contextualization within Benzimidazole (B57391) Chemistry

Benzimidazoles are a class of heterocyclic aromatic organic compounds that have garnered substantial interest in medicinal chemistry due to their versatile pharmacological activities. impactfactor.orgajptonline.com The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is structurally similar to naturally occurring nucleotides, which allows it to interact with various biopolymers within biological systems. nih.gov This inherent biocompatibility, coupled with their stability and excellent bioavailability, makes them a "privileged scaffold" in drug design and discovery. benthamscience.comnih.gov

The diverse biological activities attributed to benzimidazole derivatives are extensive, encompassing antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties, among others. impactfactor.orgnih.govlongdom.org This broad spectrum of activity is a direct result of the various interactions the benzimidazole core can engage in, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which enable efficient binding to macromolecules. nih.gov The adaptability of the benzimidazole structure allows for strategic modifications, leading to the development of novel therapeutic agents. nih.gov

The introduction of a nitro group (–NO₂) onto the benzimidazole scaffold, a process known as nitration, significantly influences the molecule's electronic properties, reactivity, and biological activity. ontosight.ai Nitration typically occurs at the 5- or 6-position of the benzimidazole ring. iosrphr.orgpsu.edu The presence of the electron-withdrawing nitro group can increase the compound's reactivity and is a key feature in many biologically active molecules. ontosight.ai

Specifically, in the context of 5-Nitro-2-benzimidazolinone, the nitro group at the fifth position plays a crucial role. For instance, this nitro group has been shown to be susceptible to nucleophilic substitution, allowing for further derivatization and the synthesis of new compounds with potentially enhanced biological activities. mdpi.com The electronic effects of the nitro group have been studied using techniques like cyclic voltammetry, providing insights into the electronic distribution within the molecule. researchgate.net Research has demonstrated that the presence and position of the nitro group can be a determining factor in the pharmacological profile of benzimidazole derivatives, with some nitro-substituted compounds exhibiting potent cytotoxic activity against cancer cell lines and others acting as angiotensin II receptor antagonists. nih.govjetir.org

Research Trajectory and Evolution of Studies on this compound

The synthesis of benzimidazole derivatives dates back to the late 19th century. jetir.org The foundational methods for creating the benzimidazole core often involve the condensation of o-phenylenediamines with aldehydes, ketones, or carboxylic acids and their derivatives. mdpi.com The synthesis of this compound itself can be achieved through the nitration of 2-benzimidazolinone. A process using nitric acid in water at elevated temperatures has been shown to produce this compound in high yield and purity. google.com

Historically, the derivatization of this compound has been an active area of research. For example, the reduction of the nitro group to an amino group creates 5-amino-2-benzimidazolinone, a valuable intermediate for azo dyes. google.com Further reactions, such as those with allyl bromide, have been used to synthesize new derivatives like 1-allyl-5-nitro-1H-benzimidazol-2(3H)-one. nih.govresearchgate.net Early studies also explored the synthesis of various 2-substituted and N-substituted 5-nitrobenzimidazoles for potential pharmacological applications. rsc.org

Table 1: Selected Synthetic Routes for Benzimidazole Derivatives

Starting Materials Reagents and Conditions Product Reference
2-benzimidazolinone Nitric acid, water, 20-100°C This compound google.com
4-Nitro-o-phenylenediamine, 4-Pyridinecarboxaldehyde --- 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole chemicalbook.com
4-Nitro-o-phenylenediamine, 2-Thiophenecarboxaldehyde --- 5-Nitro-2-(2-thienyl)benzimidazole chemicalbook.com
5-nitro-1H-benzo[d]imidazol-2(3H)one, Allyl bromide Potassium carbonate, tetra-n-butylammonium bromide, DMF 1-Allyl-5-nitro-1H-benzimidazol-2(3H)-one nih.gov

Emerging Research Avenues and Future Directions

Current research on this compound and its derivatives is expanding into new and exciting areas. One promising direction is the development of novel energetic materials. The 5-nitro group is being utilized for derivatization to create new nitramines with high thermal stability. mdpi.com

In the field of medicinal chemistry, researchers are designing and synthesizing new 5-nitrobenzimidazole (B188599) derivatives as potent antagonists for various biological targets. For instance, novel derivatives have been evaluated as angiotensin II type 1 (AT1) receptor antagonists with significant antihypertensive activity. nih.gov Furthermore, the benzimidazole scaffold, including nitro-substituted variants, is being investigated for its potential as a urease inhibitor. nih.gov

Future research will likely focus on the continued exploration of the diverse pharmacological potential of this compound derivatives. This includes the synthesis of hybrid molecules that combine the benzimidazole nucleus with other pharmacologically active moieties, such as triazoles, to develop new antimicrobial and antiviral agents. mdpi.com The development of more efficient and environmentally friendly "green" synthesis methods for benzimidazole derivatives is also an area of growing interest. mdpi.com

Table 2: Investigated Biological Activities of Nitrobenzimidazole Derivatives

Derivative Type Biological Activity Investigated Key Findings Reference
5-Nitro benzimidazole with indole (B1671886) derivatives AT1 receptor antagonist (antihypertensive) Displayed high affinity for the AT1 receptor and significant, long-lasting antihypertensive effects in rats. nih.gov
1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives Energetic materials New compounds possess high melting points and thermal stability. mdpi.com
2-Aryl-5(or 6)-nitrobenzimidazoles Antiprotozoal In silico studies showed high similarity to known antiprotozoal drugs. researchgate.net
Substituted benzimidazol-2-one (B1210169) derivatives Urease inhibitors The benzimidazole scaffold is an interesting basis for designing potent urease inhibitors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O3 B1333978 5-Nitro-2-benzimidazolinone CAS No. 93-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,3-dihydrobenzimidazol-2-one
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InChI

InChI=1S/C7H5N3O3/c11-7-8-5-2-1-4(10(12)13)3-6(5)9-7/h1-3H,(H2,8,9,11)
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InChI Key

DLJZIPVEVJOKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5N3O3
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DSSTOX Substance ID

DTXSID9059092
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
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Molecular Weight

179.13 g/mol
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CAS No.

93-84-5
Record name 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one
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Record name 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-
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Ii. Synthetic Methodologies for 5 Nitro 2 Benzimidazolinone and Its Derivatives

Direct Nitration of Benzimidazolone Precursors

The principal route to 5-nitro-2-benzimidazolinone involves the electrophilic substitution of 2-benzimidazolinone using a nitrating agent. Historically, this has been performed using a mixture of concentrated sulfuric acid and nitric acid. researchgate.netgoogle.com However, this method often requires low temperatures to prevent the formation of dinitro byproducts, which can be difficult to remove. google.com More contemporary methods have focused on refining this process for improved selectivity and environmental performance. google.com

Achieving selective nitration at the 5-position of the benzimidazolone ring is crucial for obtaining a high-purity product. The reaction is sensitive to several parameters, which must be carefully controlled to maximize yield and minimize the formation of isomers and polynitrated compounds. google.com

The concentration of nitric acid and the reaction temperature are pivotal factors in the direct nitration of 2-benzimidazolinone. google.com Operating within optimized ranges of these parameters is essential for achieving high yields and purity. For instance, conducting the nitration in an aqueous medium allows for precise control. At lower temperatures, around 20-35°C, a higher nitric acid concentration of at least 45% is necessary for a reasonable reaction rate. google.com Conversely, at elevated temperatures of approximately 80-85°C, a much lower nitric acid concentration of 10-12% is sufficient. google.com

Using excessively high concentrations of nitric acid can be disadvantageous, as it may lead to the formation of higher nitrated products like 5,6-dinitrobenzimidazolone. google.com Furthermore, higher acid concentrations increase the solubility of the desired product in the reaction medium, necessitating the addition of large amounts of water for complete precipitation, which complicates the work-up process. google.com A preferred concentration range for the nitric acid is generally between 10% and 45% by weight. google.com

The interplay between temperature and acid concentration directly impacts product yield. As illustrated by experimental data, careful manipulation of these conditions can consistently produce high yields of this compound.

Reaction Temperature (°C)Nitric Acid Concentration (%)Reaction Time (hours)Reported Yield (%)Reference
50 - 7516296 google.com
~3526Not SpecifiedNot Specified google.com
85Not Specified499 researchgate.net

While direct nitration with nitric acid is effective, catalytic methods are being explored to improve efficiency and selectivity under milder conditions. The classic mixed-acid (H₂SO₄/HNO₃) method utilizes sulfuric acid as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. researchgate.net This powerful system drives the reaction to completion. researchgate.net

More advanced and sustainable catalytic approaches employ enzymes. jetir.org Biocatalytic nitration, using enzymes such as peroxidases or cytochrome P450 monooxygenases, represents an innovative frontier. jetir.orgresearchgate.net These enzymatic methods can facilitate the incorporation of nitro groups onto aromatic substrates under significantly milder conditions, which can enhance selectivity and reduce the environmental impact associated with traditional strong acid catalysis. jetir.org

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of its production. sphinxsai.com This involves a focus on using less hazardous substances, increasing energy efficiency, and minimizing waste. sphinxsai.comchemmethod.com

A significant advancement in the green synthesis of this compound is the move away from hazardous organic solvents or concentrated sulfuric acid towards aqueous reaction systems. google.com Performing the nitration of 2-benzimidazolinone using nitric acid in water as the reaction medium has proven to be a highly effective strategy. google.com This approach not only avoids the use of corrosive and polluting acids like sulfuric acid but also simplifies the product work-up. Yields in aqueous systems are reported to be very high, often reaching 96-98%. google.com The reaction proceeds smoothly at temperatures ranging from 20 to 100°C. google.com This method is economically and environmentally advantageous. sphinxsai.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org In the synthesis of this compound via direct nitration, the ideal reaction can be represented as:

C₇H₆N₂O + HNO₃ → C₇H₅N₃O₃ + H₂O

Green Chemistry Principles in this compound Synthesis

Multi-step Synthetic Routes to this compound

The creation of the this compound core structure can be achieved through several multi-step synthetic pathways. These routes are primarily distinguished by the method used to construct the heterocyclic ring.

A primary and direct method for synthesizing this compound involves the cyclization reaction between 4-nitro-1,2-phenylenediamine and urea (B33335). google.com This reaction is typically a high-temperature condensation process.

The general procedure involves grinding 4-nitro-1,2-phenylenediamine and urea together and heating the mixture. The reaction proceeds through a series of temperature stages to ensure completion. For instance, the mixture might be heated to 140–150 °C for 0.5–1 hour, followed by a period at 165–170 °C for 1–2 hours, and finally held at approximately 200 °C for 2–3 hours. google.com After cooling, the product is isolated by treating the reaction mass with hot water to dissolve unreacted urea and other water-soluble impurities, followed by filtration and drying. google.com The molar ratio of the diamine to urea is a key parameter, with ratios of 1:2.5 to 1:3.0 being typical. google.com This method provides a straightforward route to the desired product, forming the core benzimidazolone structure in a single cyclization step.

While direct cyclization is common, rearrangement reactions offer alternative pathways for forming heterocyclic structures like benzimidazoles from nitroarenes. nih.gov These methods often involve the reductive transformation of a nitro group, which facilitates a subsequent cyclization or rearrangement to form the heterocyclic ring. For example, certain synthetic methods can achieve both the reduction of a nitro group and a simultaneous C-H functionalization on the aromatic ring, leading to annulation. nih.gov

One such approach involves the deoxygenation of nitroarenes to generate reactive aryl nitrene intermediates. These intermediates can undergo ring expansion, and subsequent treatment with electrophiles can trigger a 6π electrocyclization. This process can restore the aromaticity of the phenyl ring while forming a new heterocyclic system, such as a benzimidazole (B57391). nih.gov While not a direct synthesis of this compound itself, these rearrangement strategies highlight advanced methods for constructing the fundamental benzimidazole ring system from precursors containing a nitro group, which could be adapted for more complex targets. nih.govrsc.org

Synthesis of Advanced this compound Derivatives

Further functionalization of the this compound scaffold, particularly at the nitrogen atoms, allows for the creation of a diverse range of derivatives. N-alkylation is a key strategy for modifying the compound's properties.

N-alkylation of this compound introduces alkyl groups onto one or both nitrogen atoms of the imidazolinone ring. This transformation is typically carried out using various alkylating agents under basic conditions.

Phase Transfer Catalysis (PTC) is a highly effective technique for the N-alkylation of this compound. researchgate.netresearchgate.net This method facilitates the reaction between the benzimidazolinone, which is dissolved in an organic solvent, and a base (like potassium carbonate) that is typically in a solid or aqueous phase. researchgate.netptfarm.pl A phase transfer catalyst, such as Tetra-n-butylammonium bromide (TBAB), is crucial for transporting the deprotonated benzimidazolinone anion from the inorganic phase or solid surface into the organic phase, where it can react with the alkylating agent. researchgate.netacsgcipr.org

This reaction is often performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) at room temperature. researchgate.net Using an excess of the alkylating agent under these conditions generally leads to the formation of 1,3-dialkylated products. researchgate.netresearchgate.net A variety of alkylating agents have been successfully used in this method, including benzyl (B1604629) chloride, allyl bromide, propargyl bromide, and cinnamyl bromide. researchgate.netresearchgate.net

The table below summarizes the synthesis of several 1,3-disubstituted-5-nitro-2-benzimidazolinone derivatives using Phase Transfer Catalysis. researchgate.net

When performing mono-alkylation or when using unsymmetrical benzimidazolones, the regioselectivity of the N-alkylation (i.e., whether the alkyl group attaches to N-1 or N-3) becomes a critical consideration. The outcome is influenced by both steric and electronic effects of the substituents on the benzimidazole ring. beilstein-journals.org

For the this compound scaffold, the powerful electron-withdrawing nature of the nitro group at the C-5 position significantly influences the acidity of the N-H protons and the nucleophilicity of the resulting anions. Electron-withdrawing groups on the benzene (B151609) ring tend to decrease the electron density at both nitrogen atoms, but the effect can be different at N-1 versus N-3, leading to preferential alkylation at one site. beilstein-journals.org The choice of base, solvent, and the nature of the alkylating agent can also play a crucial role in directing the regiochemical outcome of the reaction. beilstein-journals.org While specific studies on the regioselectivity of this compound are limited, research on related heterocyclic systems like indazoles shows that substituents can confer excellent regioselectivity, with electron-withdrawing groups often directing alkylation to a specific nitrogen atom. beilstein-journals.org The interplay of these factors determines the final ratio of N-1 to N-3 alkylated products.

Introduction of Diverse Functional Groups at the Benzene Moiety

The introduction of additional functional groups onto the benzene portion of the this compound scaffold is governed by the principles of electrophilic and nucleophilic aromatic substitution. The existing nitro group (-NO₂) profoundly influences the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution (EAS). libretexts.org This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. masterorganicchemistry.com Consequently, reactions such as halogenation, nitration, or sulfonation require forcing conditions (e.g., high temperatures, strong acid catalysts) to proceed. When substitution does occur, the incoming electrophile is directed to the positions meta to the nitro group (C-4 and C-6). For instance, bromination would be expected to yield 4-bromo- or 6-bromo-5-nitro-2-benzimidazolinone.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.com This activation is most pronounced at the ortho and para positions relative to the nitro group (C-4 and C-6, as C-5 is occupied). However, for substitution to occur, a suitable leaving group, typically a halide, must be present at one of these activated positions. For example, starting from a precursor like 4-chloro-5-nitro-2-benzimidazolinone, the chlorine atom could be displaced by various nucleophiles. Strong nucleophiles such as alkoxides (e.g., sodium methoxide), amines, or thiolates can be used to introduce a diverse range of functionalities, including methoxy, amino, or alkylthio groups, at the C-4 position. youtube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. nih.gov

The table below illustrates potential functionalization pathways on the benzene moiety of a suitably pre-functionalized this compound core, based on established principles of aromatic chemistry.

Reaction Type Starting Material Reagents Potential Functional Group Introduced Position of Substitution Potential Product
Electrophilic SubstitutionThis compoundBr₂, FeBr₃ (harsher conditions)Bromo (-Br)C-4 or C-64-Bromo-5-nitro-2-benzimidazolinone
Electrophilic SubstitutionThis compoundHNO₃, H₂SO₄ (forcing conditions)Nitro (-NO₂)C-4 or C-64,5-Dinitro-2-benzimidazolinone
Nucleophilic Substitution4-Chloro-5-nitro-2-benzimidazolinoneCH₃ONaMethoxy (-OCH₃)C-44-Methoxy-5-nitro-2-benzimidazolinone
Nucleophilic Substitution4-Chloro-5-nitro-2-benzimidazolinoneNH₃Amino (-NH₂)C-44-Amino-5-nitro-2-benzimidazolinone
Nucleophilic Substitution6-Chloro-5-nitro-2-benzimidazolinonePiperidinePiperidinylC-66-(Piperidin-1-yl)-5-nitro-2-benzimidazolinone

Synthesis of Mannich Bases Incorporating this compound Scaffold

The Mannich reaction is a prominent method for the N-functionalization of the this compound scaffold. This three-component condensation reaction involves an active hydrogen-containing substrate, formaldehyde (B43269), and a primary or secondary amine. oarjbp.com In this context, the N-H protons of the benzimidazolinone ring serve as the active hydrogen source, enabling aminomethylation at the N-1 and/or N-3 positions. chitkara.edu.in

The general procedure involves reacting this compound with an aqueous solution of formaldehyde and a selected secondary amine in a suitable solvent, such as ethanol. nih.govtsijournals.com The reaction mixture is typically heated under reflux for several hours to ensure completion. nih.gov This process leads to the formation of a C-N bond, attaching an aminomethyl group (-CH₂-NR₂) to the nitrogen of the benzimidazolinone ring. The use of different secondary amines allows for the synthesis of a wide array of Mannich bases with varying steric and electronic properties.

The synthesis of these derivatives is valuable as the introduction of the aminomethyl group can significantly alter the physicochemical characteristics of the parent molecule. tsijournals.com The table below details the synthesis of various Mannich bases derived from this compound.

Amine Reactant Reagents & Conditions Product Name Product Structure
DimethylamineFormaldehyde, Ethanol, Reflux1-[(Dimethylamino)methyl]-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
DiethylamineFormaldehyde, Ethanol, Reflux1-[(Diethylamino)methyl]-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
PiperidineFormaldehyde, Ethanol, Reflux5-Nitro-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
MorpholineFormaldehyde, Ethanol, Reflux1-(Morpholin-4-ylmethyl)-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
N-MethylpiperazineFormaldehyde, Ethanol, Reflux1-[(4-Methylpiperazin-1-yl)methyl]-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Note: The aminomethylation can potentially occur at N-1 or N-3, or lead to disubstitution, depending on stoichiometry and reaction conditions. The products listed represent monosubstitution at the N-1 position for illustrative purposes.

Iii. Spectroscopic Characterization and Structural Elucidation of 5 Nitro 2 Benzimidazolinone Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural details of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis of 5-Nitro-2-benzimidazolinone Protons (H-4, H-6, H-7)

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the electron density around a proton. Electronegative groups, like the nitro group (NO₂), deshield nearby protons, causing them to resonate at a lower field (higher ppm value). organicchemistrydata.orgucl.ac.uk In this compound, the aromatic protons (H-4, H-6, and H-7) exhibit distinct chemical shifts due to the influence of the nitro group and the heterocyclic ring structure. oregonstate.edulibretexts.org The proton ortho to the nitro group (H-4) is expected to be the most deshielded and appear at the lowest field, while H-6 and H-7 will have different shifts based on their proximity and coupling to neighboring protons. organicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Aromatic Protons in this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~8.0 - 8.5Doublet (d)
H-6~7.5 - 8.0Doublet of doublets (dd)
H-7~7.0 - 7.5Doublet (d)
N-HVariable, broadSinglet (s)

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar aromatic nitro compounds. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of Carbonyl and Nitro-Substituted Carbons

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon (C=O) of the imidazolinone ring typically appears in the downfield region of the spectrum, around 150-170 ppm. ipb.pt The carbon atom directly attached to the nitro group (C-5) is also significantly deshielded and its chemical shift will be influenced by the strong electron-withdrawing nature of this substituent. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~150 - 170
C-5 (C-NO₂)~140 - 150
C-3a, C-7a~130 - 140
C-4, C-6, C-7~110 - 130

Note: Predicted values are based on general principles of ¹³C NMR spectroscopy and data for analogous compounds. ipb.pt Actual values may vary.

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. mnstate.edudokumen.pub

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. emerypharma.comlibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity across the entire molecule, including the placement of the nitro group and the fusion of the benzene (B151609) and imidazole (B134444) rings. ipb.ptlibretexts.org

Correlation Spectroscopy (COSY): This experiment shows which protons are coupled to each other, helping to piece together the spin systems within the aromatic ring. mnstate.eduemerypharma.com

These 2D NMR methods provide a comprehensive and detailed map of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms. mnstate.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.educopbela.org The IR spectrum of this compound is characterized by specific absorption bands that correspond to its key functional groups.

Key expected IR absorption bands for this compound include:

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bonds in the amide-like structure of the imidazolinone ring. utdallas.edu

C=O Stretching: A strong, sharp absorption band around 1710 cm⁻¹ corresponding to the carbonyl group of the cyclic urea (B33335). utdallas.edu

N-O Stretching (Nitro Group): Two distinct strong bands are expected for the nitro group, typically in the ranges of 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch). copbela.org

C-H Aromatic Stretching: Weak to medium bands above 3000 cm⁻¹. vscht.cz

C=C Aromatic Stretching: Bands in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org

C-H Bending: Out-of-plane ("oop") bending vibrations for the substituted benzene ring appear in the fingerprint region (900-675 cm⁻¹), providing information about the substitution pattern. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-HStretch3100 - 3500 (broad)
C=OStretch~1710 (strong, sharp)
NO₂Asymmetric Stretch1550 - 1475 (strong)
NO₂Symmetric Stretch1360 - 1290 (strong)
Aromatic C-HStretch> 3000
Aromatic C=CStretch1600 - 1400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. uni-saarland.de For this compound, MS is used to determine its molecular weight and to study its fragmentation pattern, which can provide further structural information. libretexts.orgyoutube.com The molecular weight of this compound is 179.13 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺·) would be expected at m/z 179. uni-saarland.de The fragmentation of this molecular ion would lead to the formation of various daughter ions. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units). ncsu.edu The cleavage of the imidazolinone ring can also produce characteristic fragments.

Table 4: Potential Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment
179[M]⁺· (Molecular Ion)
149[M - NO]⁺
133[M - NO₂]⁺
105Further fragmentation

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govrsc.org This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. arizona.eduamericanpharmaceuticalreview.com For this compound, single-crystal XRD would reveal the planarity of the benzimidazole (B57391) ring system and the orientation of the nitro group relative to the ring. It would also elucidate the hydrogen bonding network formed between adjacent molecules in the crystal lattice, which is crucial for understanding its solid-state properties. Powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of a bulk sample. springernature.com

Iv. Computational Chemistry and Theoretical Investigations of 5 Nitro 2 Benzimidazolinone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Nitro-2-benzimidazolinone. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound and its derivatives have been instrumental in characterizing their molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. researchgate.net

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the sites susceptible to electrophilic and nucleophilic attacks. researchgate.net For instance, in related benzimidazolone structures, the negative potential is typically located around electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack, while positive potential is found around hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.net

In a study on nitroaromatic compounds, it was found that their antibacterial activity tentatively increased with their electrophilic potency, which is related to the LUMO energy. researchgate.net This highlights the importance of understanding the electronic properties for predicting biological activity.

Table 1: Predicted Electronic Properties of a Benzimidazolone Derivative This table is based on a representative study of a similar compound, 5-Chloro-1-(4-piperidyl)-2-benzimidazolinone, and illustrates the type of data obtained from DFT calculations.

Parameter Value Reference
HOMO Energy -6.2 eV researchgate.net
LUMO Energy -1.8 eV researchgate.net

Benzimidazolinone and its derivatives can exist in different tautomeric forms, primarily the keto (amide) and enol (iminol) forms. researchgate.netmdpi.com Computational studies, often employing methods like Møller-Plesset perturbation theory (MP2) and DFT (B3LYP functional), have been used to determine the energetic preferences of these tautomers. researchgate.net

For the parent 2-benzimidazolinone, studies have consistently shown that the oxo (keto) tautomer is significantly more stable than the 2-hydroxy-1H-benzimidazole (enol) form. researchgate.net Similar findings have been observed for related structures like 2-benzoxazolinone, where the amide tautomer is energetically favored over its enol counterpart by approximately 60 kJ mol⁻¹. researchgate.netmdpi.com These theoretical calculations are crucial for understanding the predominant form of the molecule under various conditions, which in turn influences its chemical and biological properties. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govphyschemres.org It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding free energy, which indicates the strength of the interaction between the ligand and the target. nih.govnih.gov For example, in a study involving inhibitors for aspartate semialdehyde dehydrogenase (ASADH), molecular docking was used to screen a library of compounds, including a this compound derivative, to identify potential inhibitors. nih.gov The docking models demonstrated good predictive power, with a strong correlation between the experimental and predicted binding affinities. nih.gov

These simulations also provide detailed insights into the binding mode, showing how the ligand fits into the active site of the receptor and which specific atoms are involved in the interaction. nih.govnih.gov

The stability of a ligand-receptor complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.netcam.ac.uk Molecular docking analysis can identify and characterize these interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netresearchgate.net

QSAR studies on nitroaromatic compounds have been conducted to understand their antibacterial activity. researchgate.net These studies often use molecular descriptors calculated from the chemical structure, such as electronic properties (e.g., LUMO energy), hydrophobicity, and steric parameters. researchgate.netresearchgate.net For a series of nitroaromatics, it was found that their activity against S. aureus increased with molecular weight and van der Waals volume. researchgate.net

In the context of benzimidazolone analogs as reverse transcriptase inhibitors, QSAR models have shown that hydrophobicity and the size of the molecules are important for their inhibitory activity. researchgate.net Such models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-aminoadipate
2-benzimidazolinone
2-benzoxazolinone
3-indazolinone
2-hydroxy-1H-benzimidazole
1H-tautomer
2H-tautomer
1,2-H-tautomer
1,3-H-benzimidazolium
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone
2-hydroxy-1H-benzimidazole
3-methyl-2-benzoxazolinone
6-nitro-2-benzoxazolinone

V. Biological Activity and Pharmacological Relevance of 5 Nitro 2 Benzimidazolinone Derivatives

Antimicrobial Spectrum and Mechanism of Action

The 5-nitro-2-benzimidazolinone core is a key pharmacophore that imparts significant antimicrobial properties to its derivatives. Research has shown that modifications to this basic structure can lead to compounds with potent activity against a wide array of microorganisms, including bacteria, fungi, protozoa, and mycobacteria. ijpsonline.comnih.govresearchgate.net The mechanism of action is often attributed to the nitro group, which can be reduced within microbial cells to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can then induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes. mdpi.com

Derivatives of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. ijpsonline.comnih.govresearchgate.net Studies have shown that certain synthesized benzimidazolone derivatives exhibit very good activity against several Gram-positive and Gram-negative microorganisms. ijpsonline.comnih.govresearchgate.net For instance, some derivatives have shown considerable inhibitory effects against strains like Staphylococcus aureus, a common Gram-positive bacterium, and Escherichia coli, a well-known Gram-negative bacterium. mdpi.comnih.gov The antibacterial activity is influenced by the nature and position of substituents on the benzimidazole (B57391) ring system. nih.govantibiotics-chemotherapy.ru For example, the presence of specific halogenated or trifluoromethyl groups can enhance the antibacterial potency. antibiotics-chemotherapy.ru

Antibacterial Activity of Selected this compound Derivatives
Compound/DerivativeGram-Positive Bacteria TestedGram-Negative Bacteria TestedObserved Activity
Benzimidazolone derivatives (6a-k)Staphylococcus aureusEscherichia coli, Pseudomonas aeruginosaMost compounds showed very good activity against some Gram-positive and Gram-negative strains. ijpsonline.com
Benzimidazole-triazole hybrids (37b, 37d)Staphylococcus aureusEscherichia coliEffective against S. aureus (MIC = 3.125 µg/mL) and E. coli (MIC = 3.125 µg/mL). mdpi.com
5,6-dibromo-2-(trifluoromethyl)benzimidazoleBacillus subtilisNot specifiedHighly active with a MIC of 0.49 µg/mL, comparable to tetracycline. antibiotics-chemotherapy.ru

In addition to their antibacterial effects, this compound derivatives have also been investigated for their antifungal properties. ijpsonline.comnih.govresearchgate.net Several synthesized compounds have displayed significant activity against various fungal strains, including clinically relevant species like Candida albicans and Aspergillus niger. mdpi.comnih.gov The antifungal activity is often comparable to or even better than standard antifungal agents. mdpi.com The structure-activity relationship studies suggest that specific substitutions on the benzimidazole ring are crucial for potent antifungal action. nih.gov For example, a p-fluorobenzyl substituent at position 1 has been shown to result in strong inhibition of fungal growth. nih.gov

Antifungal Activity of Selected this compound Derivatives
Compound/DerivativeFungal Strains TestedObserved Activity (MIC)
Benzimidazolone derivatives (6a-k)Various fungal strainsMost compounds showed very good activity. ijpsonline.com
Benzimidazole-triazole hybrids (2e, 2k)Candida albicansShowed 75% of the activity of Fluconazole (MIC = 3.125 µmol/mL). mdpi.com
Compound 33 (p-fluorobenzyl substituent)Candida albicansShowed strong inhibition of lipid peroxidation, consistent with antimicrobial activity. nih.gov

The broad antimicrobial spectrum of this compound derivatives extends to protozoan parasites. derpharmachemica.comnih.gov Research has highlighted their potential in combating various protozoal diseases. For instance, certain 5,6-dinitro and 2-thioalkyl-substituted benzimidazoles have shown notable antiprotozoal activity. derpharmachemica.comnih.gov Specifically, 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole has been identified as a compound with distinct antiprotozoal effects. nih.gov The mechanism of action is believed to involve the reduction of the nitro group within the parasite, leading to the generation of cytotoxic radicals. mdpi.com

Derivatives of this compound have emerged as a promising area of research in the quest for new antituberculosis agents. ijpsonline.comnih.govresearchgate.net Several studies have reported the synthesis and evaluation of these compounds against Mycobacterium tuberculosis. ijpsonline.comnih.govresearchgate.netuobasrah.edu.iqnih.govkoreascience.kr While some derivatives exhibit moderate activity, others have shown significant potential. ijpsonline.comnih.govresearchgate.net For example, a series of benzimidazolone derivatives, when tested for their antitubercular activity, showed that some compounds had moderate activity against Mycobacterium tuberculosis. nih.gov Further research into hybrid molecules incorporating the this compound scaffold has yielded compounds with potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. uobasrah.edu.iq

Antituberculosis Activity of Selected this compound Derivatives
Compound/DerivativeMycobacterium StrainObserved Activity (MIC)
Benzimidazolone derivatives (6a-k)Mycobacterium tuberculosisSome compounds showed moderate activity. nih.gov
Thiazolidine-2,4-dione derivative with a nitro group (5e)Drug-sensitive Mtb H37Rv, MDR-TB, XDR-TBMIC values ranging from 0.21 to 47.84 μM. uobasrah.edu.iq
2-(5-nitro-2-furyl)-5-(propargyl)thio-1,3,4-thiadiazole (6e)M. tuberculosis H37RvMIC = 1.56 µg/mL. nih.govkoreascience.kr
2-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-(propyl)thio-1,3,4-thiadiazole (6b)M. tuberculosis H37RvMIC = 3.13 µg/mL. nih.govkoreascience.kr

Anticancer Potential and Cytotoxic Effects

The pharmacological relevance of this compound derivatives extends to oncology, with numerous studies highlighting their potential as anticancer agents. rsc.orgresearchgate.netnih.govresearchgate.net These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis. rsc.orgmdpi.commdpi.commdpi.comdntb.gov.ua The unique structure of the benzimidazole ring, which is isosteric to naturally occurring purines, allows these derivatives to interact with various biological targets involved in cancer cell proliferation and survival. nih.govfrontiersin.org

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. rsc.orgmdpi.commdpi.commdpi.comdntb.gov.ua Research has demonstrated that these compounds can trigger apoptotic pathways in various cancer cell lines, including those of the breast, lung, and ovary. researchgate.netmdpi.com For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. mdpi.com The induction of apoptosis is often associated with the activation of specific cellular signaling pathways and the generation of reactive oxygen species (ROS). mdpi.com

Cytotoxic and Apoptotic Effects of Selected this compound Derivatives
Compound/DerivativeCancer Cell LineObserved Effect
Benzimidazole-based 1,3,4-oxadiazole derivatives (10, 13)MDA-MB-231 (Breast), SKOV3 (Ovarian), A549 (Lung)Effectively suppressed cell cycle progression and induced apoptosis. mdpi.com
Chalcone derivative 1CA2780 (Ovarian)Induced G2/M phase cell cycle arrest and apoptosis, associated with ROS generation. mdpi.com
β-Lapachone derivatives (BV3, BV5)HeLa (Cervical)Induced morphological changes suggestive of apoptosis and/or necrosis. mdpi.com
4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid benzylidene hydrazide derivativesA549 (Lung), MCF-7 (Breast)Showed significant anticancer activity via the induction of apoptosis. researchgate.net

Modulation of Cellular Pathways in Neoplastic Progression

Derivatives of this compound have demonstrated notable potential in oncology by modulating critical cellular pathways involved in the development and progression of cancer. Their mechanisms often involve interfering with cell proliferation, inducing programmed cell death (apoptosis), and inhibiting key proteins that drive tumor growth.

Research has shown that certain 1-substituted 5-nitro-1H-benzimidazole derivatives exhibit potent antitumor activity. For instance, specific derivatives were found to be as potent as the standard chemotherapeutic drug doxorubicin (B1662922) when tested against several human cancer cell lines, including lung (A-549), colon (HCT-116), breast (MCF-7), and liver (HepG2) carcinoma cells. nih.gov

A key strategy in cancer therapy is the inhibition of anti-apoptotic proteins, which are often overexpressed in tumors, allowing cancer cells to evade cell death. The B-cell lymphoma 2 (Bcl2) family of proteins, including Bcl2 and Bcl-xL, are validated targets for anticancer drug discovery. nih.gov In this context, a novel conjugate, N'-(5-Nitro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide, which incorporates a nitro-substituted scaffold, was developed and found to significantly inhibit the progression of colorectal cancer cell lines. This compound demonstrated potent inhibitory concentrations (IC₅₀) against both HT-29 (adenocarcinoma) and SW-620 (metastatic) cell lines, suggesting its pro-apoptotic potential. nih.gov

Furthermore, benzimidazolone derivatives have been identified as inhibitors of the B-cell lymphoma 6 (BCL6) transcriptional repressor, a protein whose deregulation is linked to the tumorigenesis of certain lymphomas. researchgate.net Optimization of these inhibitors led to the development of compounds that cause the rapid degradation of the BCL6 protein. Specifically, the synthesis of 3-(2-Hydroxybutyl)-1-methyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one was part of a research effort to create potent BCL6 degraders, highlighting a sophisticated mechanism for targeting cancer pathways. acs.org

Epigenetic modulation is another frontier where these derivatives show promise. Benzimidazole-based compounds are known to inhibit various epigenetic targets, such as histone deacetylases (HDACs). rsc.org HDACs play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, thereby arresting cancer cell growth. rsc.org

Derivative TypeCancer Cell LineObserved EffectIC₅₀ Value
1-substituted 5-nitro-1H-benzimidazolesA-549, HCT-116, MCF-7, HepG2Antitumor activityComparable to Doxorubicin nih.gov
N'-(5-Nitro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazideHT-29 (colorectal)Inhibition of cell progression132–611 nM nih.gov
N'-(5-Nitro-2-oxoindolin-3-ylidene)-1H-indole-3-carbohydrazideSW-620 (colorectal)Inhibition of cell progression37–468 nM nih.gov

Enzyme Inhibition and Biochemical Pathway Modulation

The structural features of this compound derivatives make them effective inhibitors of various enzymes, thereby modulating key biochemical pathways. This inhibitory action is central to their therapeutic potential.

One significant area of activity is the inhibition of urease. In a study of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives, a compound featuring a strong electron-withdrawing nitro group on an associated phenyl ring was identified as the most potent inhibitor of Jack bean urease, with an IC₅₀ value of 0.0294 µM. researchgate.net This demonstrates the critical role the nitro-substitution can play in enhancing enzyme inhibitory activity.

Derivatives have also been identified as inhibitors of aspartate semialdehyde dehydrogenase (ASADH), an enzyme in a microbial biosynthetic pathway. nih.gov Kinetic analysis revealed that specific benzimidazolinone derivatives act as competitive inhibitors against the enzyme's substrate. To probe the binding mechanism, this compound was N-alkylated, and subsequent studies showed that electrostatic interactions are predominant in inhibitor recognition. nih.gov

Furthermore, the broader class of benzimidazole derivatives has been extensively reviewed for its ability to inhibit epigenetic enzymes. These include histone deacetylases (HDACs), lysine (B10760008) methyltransferases (such as DOT1L and MLL1), and arginine methyltransferases. rsc.org By inhibiting these "writer" and "eraser" enzymes of the epigenetic code, these compounds can alter gene expression patterns that are dysregulated in diseases like cancer. rsc.org For example, inhibiting HDACs leads to hyperacetylation of histones, which can restore the expression of silenced tumor suppressor genes. rsc.org

In the context of neurodegenerative diseases, benzimidazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. While some studies suggest that a chloro-substitution at the 5-position can be more effective than a nitro group for AChE inhibition, the exploration of nitro-derivatives continues to be an area of interest. mdpi.com

Enzyme TargetDerivative TypeInhibition DetailsPotency (Kᵢ/IC₅₀)
UreaseBenzimidazole derivative with nitro groupPotent inhibitionIC₅₀ = 0.0294 µM researchgate.net
Aspartate Semialdehyde Dehydrogenase (ASADH)N-alkylated this compound derivativeCompetitive inhibitionKᵢ = 24 µM nih.gov
Histone Deacetylases (HDACs)Benzimidazole derivativesEpigenetic modulationVaries by derivative rsc.org

Modulation of Ion Channels

Ion channels, which are critical for regulating cell membrane potential and excitability, have emerged as important targets for benzimidazolinone derivatives. google.com.pg These compounds have shown the ability to modulate the activity of several types of potassium (K⁺) channels, particularly those activated by intracellular calcium (Ca²⁺).

The family of Ca²⁺-activated K⁺ channels includes small-conductance (SK), intermediate-conductance (IK), and big-conductance (BK) channels. google.com.pg Benzimidazolinone derivatives have been identified as modulators of all three types. google.com.pg For example, 1-ethyl-2-benzimidazolinone (EBIO) is known to activate SK2 channels and Ca²⁺-activated potassium channels in general. ijbs.comgoogle.com This activation can influence cellular processes; for instance, in mouse embryonic stem cells, it helps guide the differentiation process toward cardiomyocytes. ijbs.com

Another notable derivative, NS 1619, acts as a selective activator of BK channels. acs.org Its effect is dose-dependent and results in a significant shift in the channel's activation voltage, making it easier for the channel to open. This modulation of cell excitability highlights the potential for these compounds in conditions where BK channel function is implicated. acs.org The ability of these derivatives to interact with and alter the function of specific ion channels underscores their potential for treating a range of physiological and pathological conditions, from cardiovascular issues to neurological disorders. google.com.pgacs.org

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies aim to understand how specific chemical modifications affect the pharmacological properties of these molecules, guiding the design of more potent and selective compounds.

The position of substituents on the benzimidazole ring is critical. The 1, 2, and 5 (or 6) positions are the most important for chemical modification to achieve desired biological activities. rsc.org The nitro group is typically found at the 5-position, where its strong electron-withdrawing nature can significantly impact molecular interactions.

SAR studies have yielded key insights across different biological targets:

Enzyme Inhibition : For urease inhibition, the presence of a strong electron-withdrawing nitro group on a phenyl ring attached to the benzimidazole core was found to be crucial for achieving the highest potency. researchgate.net In studies of aspartate semialdehyde dehydrogenase inhibitors, N-alkylation of the benzimidazolinone core was used to probe the binding site, confirming that electrostatic interactions, rather than hydrogen bonding from the ring's NH group, are predominant for recognition. nih.gov

Anticancer Activity : In the development of inhibitors for parasitic organisms, SAR analysis of piperidinyl-benzimidazolone analogs revealed specific structural requirements for activity against Toxoplasma gondii and Plasmodium falciparum. researchgate.net These models help rationalize which parts of the scaffold can be modified without losing activity.

AChE Inhibition : For acetylcholinesterase inhibitors, SAR studies have compared different substituents at the 5-position. In some series, a chloro group was found to confer better activity than a nitro group, indicating that the optimal substituent is highly target-dependent. mdpi.com

Vi. Advanced Applications and Material Science Integration of 5 Nitro 2 Benzimidazolinone

Role in Pigment Chemistry and Material Science

The benzimidazolone moiety is a cornerstone in the production of high-performance organic pigments, and 5-Nitro-2-benzimidazolinone serves as a crucial intermediate in this field. jayfinechem.comresearchgate.net The presence of the benzimidazolone structure imparts significant stability to the final pigment molecule. researchgate.net

This compound is a key intermediate in the synthesis of azo dyes and pigments. jayfinechem.com The general synthesis of azo pigments involves a diazotization reaction of an aromatic amine followed by a coupling reaction. google.comimaging.org In this context, derivatives of this compound, such as 5-amino-o-nitrobenzimidazol-2-one, are used as starting materials. researchgate.net This amino derivative can be diazotized and then coupled with various compounds like acetylacetic acid arylides, 3-hydroxynaphthoic acid arylides, or 1-phenyl-3-methyl-5-pyrazolone to produce a range of monoazo pigments. researchgate.net The resulting pigments exhibit shades of greenish-yellow, yellow, reddish-yellow, orange, or brown. researchgate.net

The development of benzimidazolone pigments has been significant since the 1960s, leading to a variety of high-performance colorants. vdoc.pub These pigments are valued in industries requiring durable colors, such as paints, printing inks, and plastics. google.comvdoc.pub

Table 1: Examples of Coupling Components Used with Diazotized Benzimidazolone Derivatives

Coupling Component GroupSpecific ExampleResulting Pigment Color Range
Acetylacetic Acid ArylidesAcetoacetanilideYellows
3-Hydroxynaphthoic Acid ArylidesNaphthol ASReds, Oranges
Pyrazolones1-Phenyl-3-methyl-5-pyrazoloneYellows, Oranges

This table illustrates common classes of coupling agents used in the synthesis of azo pigments derived from benzimidazolone precursors.

A primary advantage of incorporating the benzimidazolone structure into pigments is the exceptional stability it confers. researchgate.net Pigments derived from this family are noted for their excellent resistance to heat, solvents, and light. researchgate.netvdoc.pub

Research has shown that post-synthesis treatments can further enhance these properties. For instance, heating monoazo pigments derived from 5-amino-o-nitrobenzimidazol-2-one in solvents like N,N-dimethylformamide can induce recrystallization and dimerization. researchgate.net This process results in pigments with more intense colors, significantly improved thermal stability (up to 350°C), greater resistance to organic solvents, and enhanced lightfastness. researchgate.net The inherent stability of the cyclic benzimidazolone moiety is believed to contribute to its high resistance to hydrolysis, photolysis, and oxidation. researchgate.net These robust characteristics, known as fastness properties, are critical for applications where the colored material is exposed to harsh environmental conditions, such as automotive finishes and outdoor coatings. vdoc.pubdntb.gov.ua

Table 2: Improvement of Pigment Properties via Post-Synthesis Treatment

PropertyBefore TreatmentAfter Recrystallization/Dimerization
Thermal Stability StandardEnhanced (up to 350°C) researchgate.net
Solvent Resistance GoodMore Resistant researchgate.net
Light Fastness GoodMore Light-Fast researchgate.net
Color Intensity StandardMore Intense researchgate.net

This table summarizes the typical enhancements observed in benzimidazolone-based pigments after thermal treatment in a solvent, as documented in research findings. researchgate.net

Development of Thermostable Energetic Materials

The chemical structure of this compound, featuring both a nitro group (-NO2) and a stable heterocyclic ring, makes it and its derivatives relevant to the field of energetic materials. Nitro-containing heterocyclic compounds are a significant class of materials studied for their high energy density, thermal stability, and reduced sensitivity. energetic-materials.org.cn

While direct application of this compound as an energetic material is not widely documented, its structural motifs are found in more complex, high-performance energetic compounds. For example, compounds like 3-Nitro-1,2,4-triazole-5-one (NTO) and various nitrotetrazole derivatives are prized for their thermal stability and insensitivity, making them safer alternatives to traditional explosives like RDX. energetic-materials.org.cndtic.mil Research in this area focuses on creating molecules with high densities, positive heats of formation, and high decomposition temperatures. dtic.milnih.gov For instance, certain methylene-bridged nitrotetrazole and 1,2,4-oxadiazole (B8745197) compounds exhibit excellent thermal stability with decomposition points above 240°C. nih.gov The stable benzimidazolone ring, combined with the energetic nitro group, suggests that derivatives of this compound could serve as a structural basis for new thermostable energetic materials.

Advanced Functional Materials Development

The integration of this compound derivatives extends to the creation of advanced functional materials where specific photoelectrical or fluorescent properties are required. Fused-ring heterocyclic compounds are known to be important in materials with fluorescence properties. researchgate.net

A key application is in the development of high-performance organic photoconductors (OPCs), which are essential components in laser printers and copiers. imaging.org Bisazo pigments derived from complex aromatic amines and couplers are used as charge carrier generation materials (CGMs) in these devices. imaging.org The molecular structure of these pigments, which can be derived from benzimidazolone-related precursors, directly influences the sensitivity, spectral response, and stability of the photoconductor. imaging.org By carefully selecting the precursor and synthesis route, researchers can fine-tune the electronic properties of the resulting pigment to optimize the performance of the OPC. imaging.org

Vii. Analytical Method Development for 5 Nitro 2 Benzimidazolinone

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures and quantify individual components. For 5-Nitro-2-benzimidazolinone, both high-performance liquid chromatography and gas chromatography represent viable analytical approaches.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase (RP-HPLC) approach is typically the most effective strategy.

Method development for this compound involves a systematic optimization of several key parameters to achieve adequate separation and peak shape. This process includes selecting an appropriate stationary phase (e.g., a C18 column), optimizing the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), setting the flow rate, and choosing a suitable detection wavelength. jchr.org

For related compounds like 2-methyl-5-nitro-benzimidazole, successful separation has been achieved using a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com A similar system would be a logical starting point for this compound. Detection is typically performed using a UV detector, as the nitroaromatic structure provides strong chromophores.

Once developed, the HPLC method must be validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure its reliability. medwinpublishers.comjaptronline.com Validation confirms that the analytical procedure is suitable for its intended purpose. Key validation parameters are summarized in the table below.

Table 1: HPLC Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. Peak purity analysis, no interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte for which the method has suitable precision, accuracy, and linearity. Defined by the linearity study.
Accuracy The closeness of test results to the true value. Recovery typically between 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Relative Standard Deviation (%RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in pH, flow rate, or mobile phase composition. |

This interactive table summarizes the key validation parameters for an HPLC method as per ICH guidelines.

Gas Chromatography (GC) is another powerful separation technique, though its application to this compound can be more complex due to the compound's polarity and lower volatility. Direct analysis may be challenging, but GC coupled with Mass Spectrometry (GC-MS) can provide valuable structural information and high specificity.

Publicly available mass spectrometry data for this compound indicates that GC-MS analysis is feasible. nih.gov The mass spectrum provides a fingerprint for the molecule, with characteristic fragmentation patterns that can be used for identification. For instance, the electron impact (EI) mass spectrum shows a prominent molecular ion peak (m/z 179) and other significant fragments. nih.gov

Table 2: GC-MS Fragmentation Data for this compound

Feature m/z Value Description
Molecular Ion (Top Peak) 179 Corresponds to the molecular weight of the compound [C₇H₅N₃O₃]⁺.
Second Highest Peak 105 A significant fragment resulting from the loss of specific neutral molecules.

| Third Highest Peak | 149 | Another characteristic fragment ion. |

This interactive table presents key mass-to-charge (m/z) ratios observed in the GC-MS analysis of this compound, which are used for its identification. nih.gov

To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is often necessary. This involves chemically modifying the molecule, for example, by silylating the amine protons, to make it more amenable to GC separation.

Spectroscopic Analytical Methods

Spectroscopic methods are widely used for the analysis of chemical compounds, providing information on both concentration and structure.

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for determining the concentration of this compound in solution. The technique relies on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The presence of the benzimidazole (B57391) ring system conjugated with a nitro group results in characteristic absorption maxima (λmax).

Studies on structurally similar nitroarylbenzimidazole derivatives show strong absorbance in the UV region, often with multiple bands. uchile.cl For example, 2-(2-nitrophenyl)-1H-benzimidazole exhibits two maximums at 226 nm and 270 nm. uchile.cl The absorbance at a specific λmax is directly proportional to the compound's concentration, following the Beer-Lambert law, which allows for quantitative analysis. The position of these absorption bands can be influenced by the solvent and the pH of the solution. uchile.cl

Fluorescence spectroscopy is an analytical technique known for its high sensitivity and specificity. While the parent benzimidazole scaffold can be fluorescent, the presence of a nitro group (—NO₂) often leads to significant fluorescence quenching. This phenomenon occurs because the nitro group is a strong electron-withdrawing group, which can provide a pathway for non-radiative de-excitation of the excited state.

Therefore, direct fluorescence measurement of this compound may not be a highly sensitive method for its quantification. However, this characteristic can be exploited in other ways. For example, a method could be developed where the nitro group is chemically reduced to an amino group (—NH₂). The resulting 5-Amino-2-benzimidazolinone would likely exhibit strong fluorescence, providing a highly sensitive indirect method for detection. This approach transforms the quenching nitro group into a fluorescence-enhancing amino group.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. nih.gov This strategy can be employed to enhance the performance of both chromatographic and spectroscopic methods for this compound.

The primary goals of derivatization in this context include:

Improving Volatility: For GC analysis, converting the polar N-H groups into less polar derivatives (e.g., silyl (B83357) or acetyl esters) increases volatility and prevents peak tailing.

Enhancing UV Absorbance: Attaching a molecule with a strong chromophore can increase the molar absorptivity, thereby lowering the detection limits in HPLC-UV analysis.

Introducing a Fluorophore: Reacting the compound with a fluorescent tagging agent allows for highly sensitive detection using an HPLC system equipped with a fluorescence detector (HPLC-FLD). nih.gov

For example, the amine functionalities in the benzimidazolinone ring could potentially react with derivatizing agents like dansyl chloride or fluorescamine (B152294) to produce highly fluorescent products. Another strategy involves using reagents that specifically react with the aromatic part of the molecule to introduce a detectable tag. The use of 3-nitrophenylhydrazine (B1228671) (3-NPH), for instance, has been shown to be effective for derivatizing various functional groups to improve detection sensitivity in LC-MS analysis. elsevierpure.com

Table 3: Potential Derivatization Strategies for this compound

Analytical Technique Goal of Derivatization Potential Reagent Class Resulting Advantage
Gas Chromatography (GC) Increase volatility and thermal stability. Silylating agents (e.g., BSTFA). Improved peak shape and prevents compound degradation in the injector.
HPLC-UV Enhance UV signal for trace analysis. Benzoyl chlorides. Lower limit of detection due to increased molar absorptivity.

| HPLC-FLD | Introduce fluorescence for high sensitivity. | Fluorescent tags (e.g., Dansyl chloride). | Significantly improved sensitivity for trace quantification. |

This interactive table outlines various derivatization strategies that can be applied to this compound to enhance its detectability in different analytical systems.

Chemical Derivatization for Improved Ionization Efficiency in Mass Spectrometry

Chemical derivatization involves the strategic modification of an analyte's functional groups to improve its analytical performance. For this compound, the primary goals of derivatization are to increase its volatility, thermal stability, and, most importantly, its ionization efficiency in the MS source. The structure of this compound contains a secondary amine and an amide group within its heterocyclic ring, both of which are potential sites for derivatization.

Derivatization can significantly enhance the signal intensity by introducing a readily ionizable moiety into the molecule. This is particularly beneficial for electrospray ionization (ESI), a common ionization technique in LC-MS. By attaching a group with a high proton affinity or a pre-charged group, the efficiency of forming gas-phase ions is markedly improved.

The following table outlines common derivatization strategies applicable to the functional groups present in this compound and their expected impact on mass spectrometric analysis.

Derivatization StrategyTarget Functional GroupExpected Outcome
Alkylation Secondary Amine/AmideIncreases hydrophobicity, may improve chromatographic retention on reversed-phase columns.
Acylation Secondary AmineIntroduces a stable tag, can improve fragmentation patterns for structural confirmation.
Silylation Secondary Amine/AmideIncreases volatility, primarily used for gas chromatography-mass spectrometry (GC-MS).
Dansylation Secondary AmineIntroduces a highly ionizable dansyl group, leading to significant signal enhancement in ESI-MS.

Detailed Research Findings:

While specific studies on the derivatization of this compound for mass spectrometry are not extensively documented in publicly available literature, the principles of derivatizing similar structures, such as other benzimidazoles and compounds with secondary amines and amides, are well-established. Research on related nitroaromatic compounds also indicates that derivatization can overcome the signal suppression effects often associated with the electron-withdrawing nitro group. The derivatization process aims to counteract these effects by introducing a functional group that promotes efficient ionization.

Reagent Selection for Specific Functional Groups

The choice of derivatizing reagent is critical and depends on the specific functional group being targeted and the desired analytical outcome. For this compound, the secondary amine in the imidazolinone ring is a primary target for derivatization due to its reactivity.

Reagents for the Secondary Amine Group:

A variety of reagents can be employed to derivatize the secondary amine of this compound. The selection of the most appropriate reagent is guided by factors such as reaction efficiency, the stability of the resulting derivative, and the ionization characteristics of the introduced tag.

The following table details common derivatizing reagents for secondary amines and their specific advantages for mass spectrometry.

Derivatizing ReagentAbbreviationAdvantages for Mass Spectrometry
Benzoyl Chloride -Introduces a benzoyl group, which can improve chromatographic retention and provides characteristic fragmentation patterns.
Dansyl Chloride Dns-ClResults in a derivative with high proton affinity, leading to excellent ionization efficiency and low detection limits in ESI-MS.
9-fluorenylmethoxycarbonyl chloride Fmoc-ClForms a stable derivative and can enhance the response in both UV and mass spectrometric detection.
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFAA silylating agent that increases volatility for GC-MS analysis.

Detailed Research Findings:

The application of these reagents to similar heterocyclic amines has demonstrated significant improvements in analytical sensitivity. For instance, dansylation is a widely recognized technique for enhancing the detection of amines and phenols in biological and environmental samples by orders of magnitude. The derivatization with benzoyl chloride has also been successfully applied to a wide range of amine-containing compounds, improving their chromatographic behavior and providing robust fragmentation for reliable identification and quantification. The choice of reagent would ultimately be optimized based on the specific requirements of the analytical method, including the matrix in which this compound is being analyzed.

Viii. Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Sustainable Production

Traditional synthesis of 5-Nitro-2-benzimidazolinone often involves nitration of benzimidazolinone-(2) with nitric acid. google.com While effective, yielding up to 98%, future efforts will likely focus on developing greener and more sustainable synthetic routes. google.comresearchgate.net Research is moving towards methodologies that minimize hazardous waste and reduce energy consumption. researchgate.net This includes the exploration of solid-supported catalysts, solvent-free reaction conditions, and the use of milder nitrating agents to improve the environmental footprint of the production process. researchgate.netmdpi.com Another avenue involves catalytic hydrogenation for the reduction of the nitro group, a process noted for its clean reaction profile and suitability for industrial-scale production. google.com The development of one-pot synthesis methods, potentially using eco-friendly solvents or catalysts, could further streamline production and reduce waste. researchgate.netrsc.org

Synthesis StepReagentsKey FeaturesPotential Improvement Area
NitrationBenzimidazolone-(2), Nitric AcidHigh yield (96-98%)Use of milder, recyclable nitrating agents
Cyclization4-nitro-1,2-phenylenediamine, Urea (B33335)High-temperature condensationCatalytic methods to lower reaction temperature
Reduction5-Nitrobenzimidazolinone, H2/CatalystClean reaction, less pollutionDevelopment of more efficient and cost-effective catalysts

In-depth Mechanistic Studies of Biological Activities

While derivatives of the benzimidazole (B57391) scaffold are known to possess a wide range of biological activities—including antihypertensive, antimicrobial, and antiprotozoal effects—the precise mechanisms of action are often not fully elucidated. scholarsresearchlibrary.comresearchgate.netnih.gov For instance, certain 5-nitro benzimidazole derivatives have shown promise as angiotensin II type 1 (AT1) receptor antagonists, indicating potential for antihypertensive applications. nih.gov Future research will need to employ advanced biochemical and biophysical techniques to identify specific molecular targets. nih.gov

Understanding how the nitro group influences target binding and biological response is a key area for investigation. who.int Studies could explore whether the compound acts as a prodrug, requiring metabolic activation via reduction of the nitro group, a mechanism observed in other nitroaromatic compounds. nih.gov Techniques such as X-ray crystallography of ligand-receptor complexes, advanced mass spectrometry, and cellular thermal shift assays can provide detailed insights into the molecular interactions driving the biological effects of these compounds.

Computational Design of Advanced Derivatives with Targeted Properties

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of novel drug candidates. ijper.org Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound derivatives with their biological activities. who.intnih.gov These models help in identifying key molecular descriptors that govern efficacy and can guide the synthesis of new analogues with improved properties. rsc.org

Molecular docking simulations can predict the binding modes and affinities of designed compounds with specific biological targets, such as enzymes or receptors. scholarsresearchlibrary.com For example, docking studies have been used to design 5-nitro benzimidazoles as potential vasorelaxant agents by targeting the AT2 receptor. scholarsresearchlibrary.com This in silico screening allows for the prioritization of compounds for synthesis, saving time and resources. nih.gov Future work will likely involve more sophisticated computational approaches, such as molecular dynamics simulations, to understand the dynamic behavior of these molecules at their target sites. dntb.gov.ua

Exploration of New Application Domains in Materials Science and Biomedicine

The rigid, heterocyclic structure of the benzimidazolinone core makes it an attractive building block for novel materials. jayfinechem.com Future research could explore the incorporation of this compound into polymers to create materials with enhanced thermal stability, specific optical properties, or unique electronic characteristics. The nitro group offers a site for further chemical modification, allowing for the tuning of material properties.

In biomedicine, beyond its potential as a therapeutic agent, the compound could be investigated for applications in diagnostics or as a component of biosensors. The benzimidazole scaffold is known to interact with various biomolecules, and this property could be harnessed for detection purposes. Furthermore, derivatives could be explored as probes for cellular imaging or as components of targeted drug delivery systems, where the benzimidazole moiety could act as a recognition element for specific biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. premierscience.comindexcopernicus.com These technologies can analyze vast datasets of chemical structures and biological activities to identify novel patterns and predict promising drug candidates more efficiently than traditional methods. nih.gov Generative models, a subset of AI, can design entirely new molecules with desired properties from scratch. nih.gov

For the this compound scaffold, AI algorithms could be trained on existing data to predict the biological activities of virtual derivatives, screen vast chemical libraries for compounds with similar features, and even suggest novel synthetic routes. nih.govbiomedgrid.com By enhancing predictive modeling, AI can significantly accelerate the hit-to-lead optimization process, reducing the time and cost associated with developing new therapeutic agents based on this versatile chemical structure. premierscience.comindexcopernicus.com

Q & A

Q. What are the established synthetic routes for 5-nitro-2-benzimidazolinone, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization of substituted o-phenylenediamine precursors. A green chemistry approach utilizes CO₂ and H₂ under catalytic conditions to form benzimidazole derivatives, offering advantages in sustainability and selectivity . Historical methods, such as Phillips' work on 2-substituted benzimidazoles (e.g., condensation of o-phenylenediamines with nitro-substituted carboxylic acids or esters), remain foundational but may require optimization for nitro-group stability under high temperatures . Key variables include solvent choice (polar aprotic solvents enhance cyclization), temperature (exceeding 100°C risks nitro-group degradation), and catalyst selection (acidic or metal catalysts). Yields vary from 60–85%, depending on precursor purity and reaction control .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

  • FT-IR : Confirm the presence of the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and the benzimidazolinone carbonyl (C=O stretch at ~1700 cm⁻¹) .
  • NMR : ¹H NMR should show aromatic protons (δ 7.5–8.5 ppm) and imidazolinone NH signals (δ ~10–12 ppm, exchangeable). ¹³C NMR resolves the carbonyl carbon (~160 ppm) and nitro-substituted aromatic carbons .
  • HPLC/MS : Quantify purity (>95% in commercial reagents, as per Alfa Aesar specifications) and detect trace byproducts like uncyclized intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in this compound derivatives?

Density Functional Theory (DFT) calculations predict molecular geometry, charge distribution, and reactivity. For example, studies on nitro-benzimidazolylidene derivatives reveal that the nitro group’s electron-withdrawing effect stabilizes the imidazolinone ring, lowering LUMO energy and enhancing electrophilicity at the carbonyl oxygen . Computational validation of experimental NMR/IR data is critical to confirm tautomeric forms (e.g., keto-enol equilibria) and nitro-group orientation .

Q. What strategies address contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Discrepancies in solubility (e.g., pH-dependent behavior noted in ChemicalBook data ) or melting points (e.g., variations of ±5°C across suppliers ) often arise from polymorphic forms or hydration states. Researchers should:

  • Standardize characterization : Use differential scanning calorimetry (DSC) to identify polymorphs.
  • Control humidity : Hydrate formation can alter solubility (e.g., logP = 1.35 at pH 6.5–7.5 ).
  • Cross-validate sources : Compare NIST reference data with in-house measurements under controlled conditions.

Q. How can reaction pathways be optimized to minimize nitro-group reduction during functionalization?

The nitro group’s susceptibility to reduction under reductive conditions (e.g., catalytic hydrogenation) complicates derivatization. Strategies include:

  • Protecting groups : Temporarily shield the nitro group during alkylation or acylation steps.
  • Mild reducing agents : Use Na₂S₂O₄ instead of H₂/Pd-C for selective transformations.
  • Electrochemical methods : Controlled-potential reduction preserves the nitro group while modifying other sites .

Q. What experimental designs are recommended for studying this compound’s biological activity (e.g., enzyme inhibition)?

  • Dose-response assays : Test cytotoxicity (e.g., IC₅₀) in cell lines, noting that nitro groups may confer pro-drug properties under hypoxic conditions.
  • Molecular docking : Use crystal structures of target enzymes (e.g., nitroreductases) to predict binding modes.
  • Metabolic stability studies : Monitor nitro-to-amine conversion in liver microsomes to assess pharmacokinetic liabilities .

Data Management and Reproducibility

Q. How should researchers handle conflicting spectral data in published studies?

  • Replicate experiments : Verify key peaks (e.g., NMR, IR) using standardized protocols.
  • Collaborate with analytical cores : Access high-field NMR (≥500 MHz) or HRMS for unambiguous assignments.
  • Deposit raw data : Use repositories like Zenodo to enhance transparency and enable meta-analyses .

Q. What are best practices for ensuring reproducibility in synthetic protocols?

  • Detailed documentation : Report exact grades of reagents (e.g., >95.0% HLC purity per Kanto Reagents ).
  • Batch testing : Characterize multiple synthesis batches to identify variability sources (e.g., humidity-sensitive intermediates).
  • Open protocols : Share step-by-step workflows via platforms like protocols.io , emphasizing critical steps (e.g., drying solvents for cyclization reactions ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.